molecular formula C16H20ClNO4 B2590578 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide CAS No. 900007-04-7

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2590578
CAS RN: 900007-04-7
M. Wt: 325.79
InChI Key: YNRJGKCRNVTBON-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. 4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide.

Scientific Research Applications

Novel Photochemical Transformations

Research has indicated the potential of certain chemical compounds in undergoing unique photochemical transformations. For example, a study on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate revealed a unique photoreaction producing four β-lactam compounds, highlighting the intricate chemical behaviors under specific conditions that could be relevant to understanding similar compounds like N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide (Marubayashi et al., 1992).

Potential Pesticide Applications

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, suggesting their potential use as pesticides. This aligns with the interest in derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide for similar applications, indicating a broad area of research focused on developing new, effective agricultural chemicals (Olszewska et al., 2009).

Inhibition of Fatty Acid Synthesis

Chloroacetamide compounds, including those structurally related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide, have been studied for their inhibitory effects on fatty acid synthesis in certain algae. This research could provide insights into the biochemical pathways influenced by chloroacetamide derivatives, potentially extending to similar compounds (Weisshaar & Böger, 1989).

Synthesis and Biological Activity Studies

The synthesis of biologically active compounds, such as gabapentin derivatives, through reactions involving similar structural motifs to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide, has been explored. These studies shed light on the methods for creating compounds with potential therapeutic applications, showcasing the versatility and potential medicinal relevance of such chemical frameworks (Amirani Poor et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c17-12-3-5-13(6-4-12)20-11-15(19)18-9-14-10-21-16(22-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRJGKCRNVTBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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